

ATTO 590 Maleimide Conjugation to Antibodies: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 590

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This document provides detailed protocols for the conjugation of **ATTO 590** maleimide to antibodies. It includes information on the necessary reagents, equipment, and step-by-step instructions for the conjugation reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine dye family.^{[1][2]} It exhibits strong absorption, a high fluorescence quantum yield, and excellent thermal and photochemical stability.^{[1][2][3][4]} These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.^{[1][2]} The maleimide derivative of **ATTO 590** is specifically designed for labeling proteins and antibodies by reacting with free sulfhydryl (thiol) groups.^{[3][4][5]}

Maleimide chemistry offers a selective method for labeling antibodies, primarily targeting the thiol groups of cysteine residues.^{[5][6]} In antibodies that lack free thiol groups, the interchain disulfide bonds within the hinge region can be reduced to generate reactive thiols.^{[7][8]} This site-specific conjugation approach helps to preserve the antigen-binding affinity of the antibody.

Key Properties of ATTO 590

Property	Value
Excitation Maximum (λ_{abs})	593 nm[1][2]
Emission Maximum (λ_{fl})	622 nm[1][2]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$ [1][2]
Fluorescence Quantum Yield (η_{fl})	80%[1][2]
Correction Factor at 280 nm (CF280)	0.43[1]

Experimental Protocols

I. Antibody Preparation and Reduction of Disulfide Bonds

This protocol describes the generation of free thiol groups on the antibody for subsequent conjugation with **ATTO 590** maleimide.

Materials:

- Antibody solution (2-10 mg/mL in a suitable buffer like PBS, pH 7.2-7.4)[9]
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[5][7]
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed[5][6]
- Optional: EDTA (2 mM) to prevent re-oxidation of thiols[10]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[5][9]

Protocol:

- Antibody Preparation:
 - If the antibody solution contains Tris or glycine, it must be dialyzed against 1X PBS to remove interfering free amines.[9]
 - Ensure the antibody concentration is between 2-10 mg/mL for optimal labeling.[9]

- Reduction of Disulfide Bonds:
 - Add a 10 to 100-fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.[5][6][11] For example, for an antibody at 50-100 μM , a 10-fold molar excess of the reducing agent is generally sufficient.[5]
 - Incubate the reaction mixture at room temperature for 20-30 minutes or at 37°C for up to 90 minutes.[6][8][12] The incubation time and temperature can be varied to control the extent of reduction.[7]
 - If DTT is used as the reducing agent, it must be removed prior to adding the maleimide dye, as it also contains a thiol group. This can be achieved through dialysis or using a desalting column.[5] TCEP does not need to be removed before conjugation.

II. Conjugation of **ATTO 590** Maleimide to the Reduced Antibody

This protocol details the reaction between the thiol-activated antibody and the **ATTO 590** maleimide dye.

Materials:

- Reduced antibody solution from Protocol I
- **ATTO 590** maleimide
- Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[6]
- Reaction Buffer: PBS, pH 7.0-7.5, degassed[5][6]
- Quenching reagent (optional): glutathione or mercaptoethanol[5]

Protocol:

- Prepare **ATTO 590** Maleimide Stock Solution:
 - Dissolve **ATTO 590** maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]

- Conjugation Reaction:
 - Add a 10 to 20-fold molar excess of the **ATTO 590** maleimide solution to the reduced antibody solution.[\[12\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[5\]](#)
- Quenching the Reaction (Optional):
 - To stop the reaction and consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.[\[5\]](#)

III. Purification of the Antibody-Dye Conjugate

This step is crucial to remove unconjugated dye and other reaction byproducts.

Materials:

- Conjugated antibody solution from Protocol II
- Purification column (e.g., Sephadex G-25) or dialysis equipment[\[5\]](#)[\[9\]](#)
- Elution Buffer: PBS, pH 7.2-7.4[\[9\]](#)

Protocol:

- Purification:
 - Separate the antibody-dye conjugate from free dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against PBS.[\[5\]](#)[\[9\]](#)
 - Collect the fractions containing the labeled antibody.

IV. Characterization of the Conjugate: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each antibody molecule.[\[13\]](#) For antibodies, an optimal DOL is typically between 2 and 10.[\[14\]](#)[\[15\]](#)

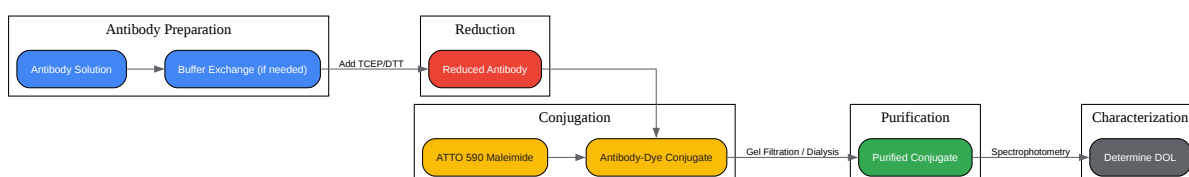
Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of **ATTO 590**, which is 593 nm (A_{max}).[\[1\]](#)[\[13\]](#)
- Calculate the Degree of Labeling (DOL):
 - The DOL can be calculated using the following formula:[\[13\]](#)
$$\text{DOL} = \frac{A_{\text{max}} * \epsilon_{\text{prot}}}{(A_{280} - A_{\text{max}} * \text{CF}_{280}) * \epsilon_{\text{max}}}$$

Where:

- A_{max}: Absorbance of the conjugate at 593 nm.
- A₂₈₀: Absorbance of the conjugate at 280 nm.
- ϵ_{prot} : Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).[\[15\]](#)
- ϵ_{max} : Molar extinction coefficient of **ATTO 590** at 593 nm (120,000 M⁻¹cm⁻¹).[\[1\]](#)
- CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (0.43 for **ATTO 590**).[\[1\]](#)

Visualization of Experimental Workflow



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Caption: Workflow for **ATTO 590** maleimide conjugation to antibodies.

Storage of the Conjugate

The purified antibody-dye conjugate should be stored under the same conditions as the unlabeled antibody.[16] For short-term storage, 2-8°C is recommended. For long-term storage, it is advisable to add a cryoprotectant like glycerol and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[16] The conjugate should be protected from light.[16]

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